CID 73116
Description
CID 73116 is a compound registered in PubChem, a public chemical database managed by the National Center for Biotechnology Information (NCBI). As a PubChem Compound Identifier (CID), it is uniquely associated with a chemical structure, properties, and related scientific data. These methods are often applied in non-targeted metabolomics, environmental exposomics, and quality control studies, as noted in the Journal of Cheminformatics .
Properties
CAS No. |
73622-23-8 |
|---|---|
Molecular Formula |
C24H24Br4N4O9 |
Molecular Weight |
832.1 g/mol |
IUPAC Name |
(6R)-7,9-dibromo-N-[4-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-3-oxobutyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C24H24Br4N4O9/c1-38-17-11(25)5-23(19(34)15(17)27)7-13(31-40-23)21(36)29-4-3-10(33)9-30-22(37)14-8-24(41-32-14)6-12(26)18(39-2)16(28)20(24)35/h5-6,19-20,34-35H,3-4,7-9H2,1-2H3,(H,29,36)(H,30,37)/t19-,20-,23?,24?/m0/s1 |
InChI Key |
LPBNXOLVSVGFDX-CSKPTYFESA-N |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Isomeric SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NOC4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCC(=O)CNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Synonyms |
11-oxoaerothionin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 73116 would involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. The industrial production methods would also involve stringent quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
CID 73116 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with different functional groups.
Scientific Research Applications
CID 73116 has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions to study its reactivity and to develop new chemical compounds.
Biology: In biological research, this compound is investigated for its potential effects on biological systems, including its interactions with biomolecules.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: In industrial applications, this compound is used in the development of new materials and products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 73116 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved in the action of this compound are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of CID 73116 with structurally or functionally analogous compounds would involve evaluating parameters such as molecular weight, solubility, bioactivity, and spectral profiles. However, the provided evidence lacks specific data on this compound or its analogs. Instead, the available literature emphasizes general frameworks for compound comparison in cheminformatics:
Key Parameters for Compound Comparison
Challenges in Comparative Analysis
Data Availability : Public databases like PubChem may lack exhaustive experimental data for niche compounds, necessitating supplemental studies .
Structural Complexity : Isomers or compounds with similar functional groups (e.g., this compound analogs) require advanced techniques like tandem MS or NMR for differentiation .
Reproducibility : Variability in experimental conditions (e.g., ionization methods in mass spectrometry) can affect comparison accuracy .
Case Study: Lessons from NLP Model Comparisons
While unrelated to cheminformatics, the evidence highlights methodological rigor in comparing machine learning models (e.g., BERT vs. Transformer architectures). For instance:
- Hyperparameter Sensitivity : BERT’s performance improved significantly with optimized training protocols, underscoring the need for standardized evaluation metrics .
- Generalization : The Transformer model demonstrated superior adaptability across tasks, analogous to how a compound’s bioactivity might generalize across biological targets .
These principles translate to cheminformatics by emphasizing reproducibility, parameter standardization, and cross-validation in compound comparisons .
Research Findings and Limitations
The absence of specific data for this compound in the provided evidence precludes a direct comparative analysis. However, broader insights can be inferred:
- Cheminformatics Workflows : Tools like PubChem’s structure clustering and similarity search algorithms are essential for identifying analogs .
- Benchmarking Standards : Initiatives like the Critical Assessment of Small Molecule Identification (CASMI) provide frameworks for validating compound comparisons .
Critical Gaps
- No spectral, synthetic, or bioactivity data for this compound is available in the evidence.
- Methodological details (e.g., ionization techniques, solvent systems) for prior studies on similar compounds are unspecified, limiting reproducibility .
Q & A
Basic Research Questions
Q. How can I formulate a focused research question to investigate the physicochemical properties of CID 73116?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., incomplete characterization of solubility or stability). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example:
"How does pH variability affect the stability of this compound in aqueous solutions, and what degradation pathways dominate under physiological conditions?"
Ensure specificity by limiting variables (e.g., temperature range, solvent systems) and aligning with measurable outcomes (e.g., HPLC quantification of degradation products) .
Q. What experimental design principles should guide the synthesis and purification of this compound?
- Methodological Answer : Adopt a modular design to isolate variables (e.g., reaction time, catalyst load). For reproducibility:
- Use control batches for comparison.
- Document purification steps (e.g., column chromatography conditions, recrystallization solvents).
- Validate purity via NMR (>95% purity) and HRMS .
Include a pilot study to optimize parameters before scaling .
Q. How do I conduct a systematic literature review to identify prior studies on this compound?
- Methodological Answer :
- Step 1 : Use databases like PubMed, SciFinder, and Reaxys with search terms: "this compound" + [synthesis, pharmacokinetics, toxicity].
- Step 2 : Filter results by relevance (e.g., studies with full experimental details) and exclude non-peer-reviewed sources.
- Step 3 : Map contradictions (e.g., conflicting bioactivity results) using a comparative table:
| Study | Method | Key Finding | Potential Bias |
|---|---|---|---|
| Smith et al. (2020) | In vitro assay | IC50 = 5 μM | No cytotoxicity controls |
| Lee et al. (2022) | In vivo model | No efficacy | Low sample size |
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Perform meta-analysis to assess heterogeneity (e.g., I² statistic).
- Replicate key experiments under standardized conditions (e.g., cell line, dosing regimen).
- Use multivariate regression to identify confounding variables (e.g., solvent choice, assay sensitivity) .
- Publish negative results to address publication bias .
Q. What statistical frameworks are suitable for optimizing this compound’s synthetic yield via Design of Experiments (DOE)?
- Methodological Answer :
- Apply Box-Behnken or central composite design to evaluate factors (e.g., temperature, reagent ratio).
- Analyze response surfaces to identify optimal conditions. Example workflow:
Screen 3–5 critical parameters via fractional factorial design.
Use ANOVA to determine significance (p < 0.05).
Validate predictions with confirmatory runs .
Q. How can I integrate computational modeling (e.g., QSAR, molecular docking) with experimental data to study this compound’s mechanism of action?
- Methodological Answer :
- Step 1 : Build a QSAR model using descriptors (e.g., logP, polar surface area) and bioactivity data. Validate with leave-one-out cross-validation.
- Step 2 : Perform molecular docking against target proteins (e.g., PDB ID: 1XYZ). Prioritize binding poses with ΔG < −7 kcal/mol.
- Step 3 : Corrogate computational predictions with experimental SPR (surface plasmon resonance) binding assays .
Q. What interdisciplinary approaches are effective for studying this compound’s environmental impact?
- Methodological Answer : Combine:
- Ecotoxicity assays (e.g., Daphnia magna LC50).
- Metabolomics to track biodegradation pathways.
- GIS mapping to model dispersion in water systems.
- Use life cycle assessment (LCA) to evaluate synthetic routes’ sustainability .
Tables for Methodological Guidance
Table 1: Common Pitfalls in this compound Research and Solutions
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application | Reference Standard |
|---|---|---|
| XRD | Crystallinity verification | NIST SRM 675 |
| DSC | Polymorph identification | USP monograph |
| LC-MS/MS | Metabolite profiling | ISO 17025 guidelines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
